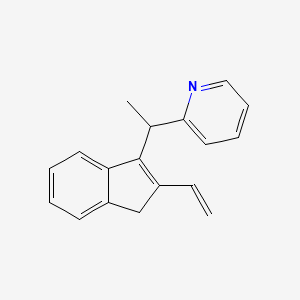
2-De(dimethylamino)-2-vinyl Dimetindene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-De(dimethylamino)-2-vinyl Dimetindene is a synthetic organic compound that belongs to the class of antihistamines. It is structurally related to dimetindene, a well-known antihistamine used to treat allergic reactions. The compound is characterized by the presence of a dimethylamino group and a vinyl group attached to the dimetindene core structure. This modification enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-De(dimethylamino)-2-vinyl Dimetindene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the dimetindene core structure.
Introduction of Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.
Vinylation: The vinyl group is introduced via a vinylation reaction, often using a vinyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Starting Materials: Large quantities of the starting materials are prepared.
Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-De(dimethylamino)-2-vinyl Dimetindene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The dimethylamino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation Products: N-oxides of this compound.
Reduction Products: Ethyl derivatives of the compound.
Substitution Products: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-De(dimethylamino)-2-vinyl Dimetindene has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of vinyl and dimethylamino groups.
Biology: The compound is used in research on histamine receptors and their role in allergic reactions.
Medicine: It is investigated for its potential use in treating allergic conditions and as a lead compound for developing new antihistamines.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 2-De(dimethylamino)-2-vinyl Dimetindene involves:
Histamine Receptor Antagonism: The compound binds to histamine H1 receptors, blocking the action of histamine and preventing allergic reactions.
Molecular Targets: The primary molecular target is the histamine H1 receptor.
Pathways Involved: The compound interferes with the histamine signaling pathway, reducing symptoms of allergic reactions.
相似化合物的比较
Similar Compounds
Dimetindene: The parent compound, used as an antihistamine.
Diphenhydramine: Another antihistamine with a similar mechanism of action.
Chlorpheniramine: A first-generation antihistamine with similar pharmacological properties.
Uniqueness
2-De(dimethylamino)-2-vinyl Dimetindene is unique due to the presence of both a dimethylamino group and a vinyl group, which enhance its pharmacological properties compared to its parent compound, dimetindene. This modification potentially offers improved efficacy and reduced side effects.
生物活性
2-De(dimethylamino)-2-vinyl Dimetindene is a compound with potential therapeutic applications, particularly in the field of oncology. This article reviews its biological activity, focusing on cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of dimetindene, which is known for its antihistaminic properties. The modification with a vinyl group and dimethylamino moiety enhances its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly against various cancer cell lines. The following sections summarize key findings from recent studies.
Cytotoxic Effects
- Cell Lines Tested : The compound has been tested on several human tumor cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma).
- Mechanism of Action : The observed cytotoxicity is primarily attributed to the inhibition of tubulin polymerization, leading to apoptosis in rapidly dividing cells. This mechanism is similar to that of other anticancer agents that target microtubules .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Inhibition of tubulin polymerization |
| HeLa | 15.0 | Induction of apoptosis |
Case Studies
- Study on A549 Cells :
- HeLa Cell Study :
Additional Biological Properties
Beyond its cytotoxic effects, this compound also exhibits:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to elucidate this aspect.
- Photodynamic Properties : The compound shows promise in photodynamic therapy applications due to its ability to generate reactive oxygen species upon light activation .
属性
IUPAC Name |
2-[1-(2-ethenyl-3H-inden-1-yl)ethyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-3-14-12-15-8-4-5-9-16(15)18(14)13(2)17-10-6-7-11-19-17/h3-11,13H,1,12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUDWUKARQONRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













